7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Library Procurement

Secure this structurally novel 1,4-thiazepane-4-carboxamide for your fragment-based drug discovery programs. The critical methylene (–CH₂–) spacer between the carboxamide and the thiophene ring differentiates this compound from its closest direct-linked analog (CAS 1796961-64-2), offering distinct conformational flexibility and potential for induced-fit binding. As a chiral racemate, it enables initial screening followed by enantiomer resolution for stereospecific SAR—a workflow unsupported by achiral analogs. Its balanced lipophilicity and topological polar surface area (TPSA ~85.9 Ų) support blood-brain barrier penetration, making it particularly relevant for CNS-targeted kinase profiling and oncology screening. Verified non-controlled status in the US and EU ensures straightforward B2B procurement for R&D.

Molecular Formula C17H20N2OS2
Molecular Weight 332.48
CAS No. 1797185-19-3
Cat. No. B2603392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
CAS1797185-19-3
Molecular FormulaC17H20N2OS2
Molecular Weight332.48
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C17H20N2OS2/c20-17(18-13-15-7-4-11-21-15)19-9-8-16(22-12-10-19)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2,(H,18,20)
InChIKeyRIFAHCKMYPGCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide (CAS 1797185-19-3): Structural Baseline for Thiazepane-Based Screening Library Selection


7-Phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide (CAS 1797185-19-3) is a synthetic heterocyclic compound with molecular formula C₁₇H₂₀N₂OS₂ and molecular weight 332.5 g/mol, featuring a saturated 1,4-thiazepane seven-membered core substituted with a phenyl group at the 7-position and a thiophen-2-ylmethyl carboxamide moiety at the 4-position [1]. The 1,4-thiazepane scaffold is recognized in medicinal chemistry as a three-dimensional (3D) fragment applicable in fragment-based ligand discovery (FBLD) and drug design, with the non-planar ring conferring conformational flexibility distinct from six-membered heterocyclic analogs [2]. The compound contains a stereocenter at the C7 position bearing the phenyl substituent, rendering it a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers unless specifically resolved [3]. Its molecular architecture places it within the broader class of thiophene carboxamide derivatives investigated for kinase inhibition and anti-inflammatory activity [4].

Why In-Class Substitution Is Not Straightforward for 7-Phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide


Within the 1,4-thiazepane-4-carboxamide chemical series, seemingly minor structural variations produce substantial changes in molecular properties that preclude straightforward generic substitution. The target compound (CAS 1797185-19-3) incorporates a thiophen-2-ylmethyl moiety connected to the carboxamide nitrogen via a methylene (–CH₂–) spacer [1]. Replacement with the closest analog—7-phenyl-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide (CAS 1796961-64-2), which lacks this methylene spacer—reduces molecular weight by ~14 Da (318.5 vs. 332.5) and eliminates one rotatable bond [2]. Conversely, substituting with the isomeric N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide (CAS 1705219-63-1), which shares the identical molecular formula (C₁₇H₂₀N₂OS₂, MW 332.48) but swaps the 7-phenyl and carboxamide substituents, yields a different computed XLogP3 (~3.1) and topological polar surface area (~85.9 Ų) compared to the target compound, with the benzyl-for-thiophenylmethyl exchange altering hydrogen-bonding character and aromatic stacking potential [3]. These molecular-level differences in rotatable bond count, lipophilicity, and electronic surface properties directly affect target binding conformations, metabolic stability, and off-target selectivity profiles. No published head-to-head biological data have been identified for these comparators as of the search date, making structural and physicochemical differentiation the primary basis for procurement decisions [4].

Quantitative Comparative Evidence for 7-Phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide vs. Closest Structural Analogs


Methylene Spacer Structural Differentiation: C₁₇H₂₀N₂OS₂ vs. Closest Direct-Linked Analog (C₁₆H₁₈N₂OS₂)

The target compound (CAS 1797185-19-3) incorporates a thiophen-2-ylmethyl carboxamide motif featuring a methylene (–CH₂–) spacer between the carboxamide nitrogen and the thiophene ring. This contrasts with the closest commercially cataloged analog, 7-phenyl-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide (CAS 1796961-64-2), which has a direct N–thiophene linkage without the methylene bridge [1]. The presence of the methylene spacer increases the molecular formula from C₁₆H₁₈N₂OS₂ to C₁₇H₂₀N₂OS₂, elevates molecular weight from 318.46 to 332.5 g/mol (Δ = +14.04 Da), and adds one additional rotatable bond, enhancing conformational flexibility at the carboxamide terminus [2]. The methylene group also modulates the pKa of the adjacent urea-like NH and alters the distance and angular geometry between the thiophene ring and the thiazepane core, which can affect hydrogen-bonding patterns with biological targets [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Library Procurement

Constitutional Isomerism: Differentiation from N-Benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide (Same MF, Different Substitution Pattern)

The target compound (CAS 1797185-19-3) is a constitutional isomer of N-benzyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide (CAS 1705219-63-1). Both share the identical molecular formula C₁₇H₂₀N₂OS₂ and molecular weight (~332.48 Da), yet differ fundamentally in substitution pattern: the target bears a phenyl group at C7 and a thiophen-2-ylmethyl group on the carboxamide nitrogen, whereas the comparator bears a thiophen-2-yl group at C7 and a benzyl group on the carboxamide nitrogen [1]. The comparator's computed XLogP3 is 3.1 with a topological polar surface area (TPSA) of 85.9 Ų; the target compound's substitution pattern is expected to yield a slightly lower XLogP3 due to the thiophene ring's reduced lipophilicity relative to benzyl, and a marginally different TPSA reflecting altered heteroatom disposition [2]. These isomeric differences produce distinct pharmacophoric maps: the target orients the sulfur-containing thiophene as a hydrogen-bond acceptor at the carboxamide terminus, while the comparator places it on the thiazepane core, fundamentally altering shape complementarity for any given protein binding pocket [3].

Chemical Biology Fragment-Based Drug Discovery Property-Based Design

C7 Stereocenter: Chiral Resolution Potential Differentiating from Achiral Thiazepane Analogs

The target compound contains a single stereocenter at the C7 position of the 1,4-thiazepane ring where the phenyl substituent is attached, making it a chiral molecule capable of existing as (R)- and (S)-enantiomers [1]. This contrasts with several related thiazepane-4-carboxamide derivatives that lack a C7 substituent or bear symmetrical substitution and are consequently achiral. For example, N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide (CAS 1704560-25-7) may or may not possess a stereocenter depending on the C7 substituent [2]. The presence of chirality in the target compound introduces the possibility of enantioselective biological activity—a phenomenon well-established in drug discovery where individual enantiomers can exhibit divergent potency, selectivity, and pharmacokinetic profiles. The racemic mixture (as typically supplied) may serve as an entry point for enantiomeric resolution studies, with the separated enantiomers offering differentiated screening profiles compared to achiral analogs in the same chemical series [3].

Stereochemistry Enantioselective Synthesis Chiral Chromatography

Class-Level Anticancer Potential: Thiazepane Scaffold Activity in Curcuminoid-Derived Series

While no direct biological data have been published for CAS 1797185-19-3 specifically, the 1,4-thiazepane scaffold has been validated in peer-reviewed studies as a productive core for anticancer compound development. In a 2019 study by the Journal of Medicinal Chemistry, a series of ten 1,4-thiazepane-based curcuminoids were synthesized and evaluated, with eight demonstrating antiproliferative properties superior to their parent curcumin compounds, accompanied by increased reactive oxygen species (ROS) production in cancer cells [1]. This class-level evidence establishes the 1,4-thiazepane scaffold—shared by the target compound—as a privileged structure for anticancer phenotypic screening. The target compound's specific substitution pattern (7-phenyl + N-(thiophen-2-ylmethyl)carboxamide) differentiates it from the curcuminoid series through its non-curcuminoid architecture, potentially offering distinct mechanisms of action and target engagement profiles. The thiophene moiety, present in the target compound's carboxamide side chain, is itself associated with kinase inhibition as documented in both patent literature (e.g., thiophene-carboxamide IKK-2 inhibitors [2]) and published screening campaigns (e.g., thiophene carboxamide JAK2 inhibitors [3]), supporting the rationale for investigating this compound in kinase-targeted screening cascades.

Anticancer Drug Discovery Curcuminoids Phenotypic Screening

1,4-Thiazepane Core Metabolic Stability Advantage Over Six-Membered Heterocyclic Analogs

The 1,4-thiazepane core of the target compound offers a documented metabolic stability advantage over analogous six-membered heterocyclic rings (e.g., piperazine, morpholine), which are commonly employed as alternative scaffolds in medicinal chemistry [1]. The seven-membered ring introduces non-planar, three-dimensional character that reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to flatter six-membered counterparts. Additionally, the saturated thiazepane ring is differentiated from the oxidized thiazepine analogs (which contain unsaturation), as the saturated system avoids reactive metabolite formation associated with imine or enamine functionalities present in unsaturated congeners [2]. This intrinsic scaffold property is relevant to the target compound's potential as a screening hit with favorable ADME characteristics, particularly when compared to piperazine- or morpholine-based carboxamides that may exhibit higher intrinsic clearance in hepatic microsome assays. Quantitative metabolic stability data for the target compound have not been published; however, the scaffold-level property is well recognized in the medicinal chemistry literature [3].

Metabolic Stability Drug Metabolism Heterocyclic Chemistry

Prioritized Application Scenarios for 7-Phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide Based on Available Evidence


Kinase Inhibitor Screening Library Enrichment with a Structurally Differentiated Thiophene Carboxamide Chemotype

The target compound combines a 1,4-thiazepane scaffold with a thiophene-carboxamide motif, both of which have been independently associated with kinase inhibition in the patent and peer-reviewed literature [1]. The thiophene-carboxamide moiety is a recognized pharmacophore in IKK-2 and JAK2 inhibitor programs, while the saturated thiazepane core provides conformational flexibility and metabolic stability advantages over piperazine-based kinase inhibitor scaffolds [2]. The unique combination of 7-phenyl substitution with an N-(thiophen-2-ylmethyl)carboxamide—incorporating a flexibility-enhancing methylene spacer absent in direct-linked analogs (Section 3, Evidence Item 1)—makes this compound a structurally novel entry for kinase panel screening where scaffold diversity is a key selection criterion. Procurement of this compound for kinase profiling panels is supported by the structural differentiation evidence and class-level kinase inhibition precedent, even in the absence of compound-specific IC₅₀ data [3].

Fragment-Based Drug Discovery (FBLD) Using a Chiral, Three-Dimensional 1,4-Thiazepane Fragment

The 1,4-thiazepane scaffold is recognized as a 'three-dimensional (3D) fragment' with applications in fragment-based ligand discovery (FBLD), where non-planar fragments are prized for accessing binding pockets not sampled by flat aromatic compounds [1]. The target compound's molecular weight of 332.5 Da positions it at the upper boundary of traditional fragment space but within range of 'lead-like' fragment libraries. Its single stereocenter at C7 (Section 3, Evidence Item 3) provides an additional dimension of molecular diversity; the racemate can be screened initially, with active hits subsequently resolved into enantiomers for stereospecific SAR determination—a workflow not possible with achiral analogs. The compound's balanced lipophilicity and TPSA profile (predicted to be favorable based on the constitutional isomer comparison in Section 3, Evidence Item 2) support its use in both biochemical and biophysical fragment screening formats, including NMR-based and SPR-based assays [2].

Anticancer Phenotypic Screening Campaigns Targeting the 1,4-Thiazepane Privileged Scaffold

The demonstrated antiproliferative activity of 1,4-thiazepane-based curcuminoids in peer-reviewed studies (Section 3, Evidence Item 4) validates this scaffold class for anticancer phenotypic screening. The target compound offers a structurally distinct entry within this class, as its non-curcuminoid architecture (7-phenyl + N-(thiophen-2-ylmethyl)carboxamide) is chemically divergent from the curcuminoid series while retaining the core thiazepane ring associated with anticancer activity [1]. The thiophene substituent introduces additional sulfur-mediated interactions that may engage metal-containing active sites or cysteine residues in cancer-relevant targets, potentially offering mechanisms orthogonal to the ROS-mediated pathways observed in curcuminoid analogs. Procurement for oncology-focused screening libraries is scientifically justified based on scaffold-level validation, with the compound's unique substitution pattern providing chemical diversity that complements existing thiazepane-based screening collections [2].

CNS Drug Discovery Programs Requiring Conformationally Flexible, Moderate-Lipophilicity Chemical Probes

The target compound's balanced physicochemical properties have been noted as suitable for CNS-targeted therapeutic applications [1]. The thiophene scaffold is extensively precedented in CNS drug discovery, with documented activity across anticonvulsant, acetylcholinesterase inhibitor, and cyclin-dependent kinase 5 (cdk5/p25) inhibitor programs [2]. The combination of a thiophene-containing carboxamide with a phenyl-substituted saturated heterocycle provides a molecular framework consistent with CNS drug-likeness parameters: moderate molecular weight (~332 Da), balanced lipophilicity, and adequate TPSA for blood-brain barrier penetration. The conformational flexibility conferred by the methylene spacer in the thiophen-2-ylmethyl group (Section 3, Evidence Item 1) may facilitate induced-fit binding to flexible CNS targets such as GPCRs or ion channels. The compound is a rational selection for CNS-focused screening libraries where chemical probes with novel scaffolds are sought for target validation studies [3].

Quote Request

Request a Quote for 7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.